molecular formula C4H9N3O B1658920 1-Azido-2-ethoxyethane CAS No. 62634-47-3

1-Azido-2-ethoxyethane

Cat. No.: B1658920
CAS No.: 62634-47-3
M. Wt: 115.13 g/mol
InChI Key: UFQQYZYHTUVNDA-UHFFFAOYSA-N
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Description

1-Azido-2-ethoxyethane is an organic compound with the molecular formula C4H9N3O It is a member of the azide family, characterized by the presence of the azido group (-N3)

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-2-ethoxyethane can be synthesized through the reaction of 2-ethoxyethanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the hydroxyl group with the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale application of the aforementioned synthetic route. The process would likely be optimized for yield and purity, with considerations for safety due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-ethoxyethane undergoes several types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, dimethylformamide (DMF), mild heating.

    Reduction Reactions: Hydrogen gas, palladium catalyst.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed

    Substitution Reactions: Various azide derivatives.

    Reduction Reactions: 2-ethoxyethylamine.

    Cycloaddition Reactions: 1,2,3-triazoles.

Scientific Research Applications

1-Azido-2-ethoxyethane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the formation of triazoles through click chemistry.

    Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Bioconjugation: The azido group can be used for bioconjugation reactions, linking biomolecules for various biological studies.

    Medicinal Chemistry: It is explored for the development of new pharmaceuticals, particularly those involving triazole moieties.

Mechanism of Action

The mechanism of action of 1-azido-2-ethoxyethane primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various chemical transformations, such as cycloaddition and reduction. These reactions enable the compound to form new chemical bonds and structures, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Azido-2-(2-ethoxyethoxy)ethane: Similar in structure but with an additional ethoxy group, leading to different physical and chemical properties.

    1-Azido-2-(2-methoxyethoxy)ethane: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and applications.

    3-Azido-1-propanamine: A shorter chain azide with different reactivity and applications.

Uniqueness

1-Azido-2-ethoxyethane is unique due to its specific balance of reactivity and stability, making it a useful intermediate in various chemical reactions. Its ethoxy group provides a degree of solubility and compatibility with different solvents, enhancing its versatility in organic synthesis.

Properties

IUPAC Name

1-azido-2-ethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c1-2-8-4-3-6-7-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQQYZYHTUVNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501754
Record name 1-Azido-2-ethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62634-47-3
Record name 1-Azido-2-ethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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